4-Phenylcyclohexanecarboxylic acid
CAS No.: 1466-73-5
Cat. No.: VC20861773
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1466-73-5 |
---|---|
Molecular Formula | C13H16O2 |
Molecular Weight | 204.26 g/mol |
IUPAC Name | 4-phenylcyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) |
Standard InChI Key | SYYSTPDYCASVSQ-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C2=CC=CC=C2)C(=O)O |
Canonical SMILES | C1CC(CCC1C2=CC=CC=C2)C(=O)O |
Chemical Properties and Structure
Basic Identification and Physical Properties
4-Phenylcyclohexanecarboxylic acid is identified by CAS number 7494-76-0 and possesses the molecular formula C13H16O2. The compound has distinct physical characteristics that define its behavior in laboratory and industrial settings.
Table 1: Physical and Chemical Properties of 4-Phenylcyclohexanecarboxylic Acid
Property | Value |
---|---|
IUPAC Name | 4-phenylcyclohexanecarboxylic acid |
CAS Number | 7494-76-0 |
Molecular Formula | C13H16O2 |
Molecular Weight | 204.27 g/mol |
Melting Point | 202-204°C |
Physical Form | Powder |
InChI | 1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) |
InChI Key | SYYSTPDYCASVSQ-UHFFFAOYSA-N |
The compound features a phenyl group attached to the 4-position of a cyclohexane ring, with a carboxylic acid group at the 1-position. This arrangement creates a rigid structure with specific conformational properties that influence its reactivity and applications .
Isomeric Forms and Stereochemistry
4-Phenylcyclohexanecarboxylic acid exists in both cis and trans isomeric forms due to the spatial relationship between the phenyl and carboxylic acid groups relative to the cyclohexane ring. The trans isomer, where the phenyl and carboxylic acid groups are on opposite sides of the cyclohexane ring plane, has been specifically identified in commercial products and safety documentation .
The stereochemistry significantly impacts the compound's physical properties, reactivity patterns, and biological activity. The trans configuration typically displays higher thermodynamic stability compared to the cis isomer due to reduced steric hindrance between the phenyl and carboxylic acid substituents. This stereochemical distinction becomes particularly important in pharmaceutical applications where specific stereoisomers may exhibit different biological activities.
Structural Analysis and Characterization
The structural integrity and purity of commercial 4-phenylcyclohexanecarboxylic acid typically reaches 95% or higher, making it suitable for research and synthetic applications . The conformational flexibility of the cyclohexane ring and the relative orientation of the phenyl and carboxylic acid groups determine its reactivity in various chemical transformations.
Synthesis and Production Methods
Laboratory Synthesis Approaches
Several synthetic routes exist for preparing 4-phenylcyclohexanecarboxylic acid in laboratory settings. While specific methods must be validated through multiple sources, general synthetic approaches for similar cyclohexane derivatives often involve:
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Direct carboxylation of 4-phenylcyclohexane using carbon dioxide and suitable catalysts
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Oxidation of 4-phenylcyclohexane-1-carbaldehyde or related alcohols
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Reduction of appropriate aromatic precursors followed by functionalization
The purity and stereoselectivity of these syntheses can be controlled through careful selection of reaction conditions, catalysts, and purification methods.
Industrial Production Considerations
Industrial production of 4-phenylcyclohexanecarboxylic acid requires scaling laboratory procedures while maintaining economic viability and product quality. Typical industrial considerations include:
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Optimization of reaction parameters (temperature, pressure, catalyst loading)
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Continuous flow processes versus batch reactions
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Purification strategies (crystallization, distillation, chromatography)
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Quality control measures to ensure consistent stereochemical purity
Applications and Significance
Pharmaceutical and Medicinal Chemistry Applications
4-Phenylcyclohexanecarboxylic acid serves as a valuable building block in pharmaceutical synthesis. Its rigid framework provides a scaffold for designing compounds with specific three-dimensional arrangements of functional groups, which is critical in drug discovery and development .
Related amino derivatives of this compound, particularly 1-amino-4-phenylcyclohexanecarboxylic acid, have been documented for potential use in pharmaceutical research . This amino derivative introduces an additional functional group that expands the potential for creating diverse molecular structures through peptide coupling and other transformations.
Research Applications in Material Science
The compound's unique structural features make it potentially valuable in materials science applications, though specific examples require further documentation. The rigid cyclohexane backbone combined with the phenyl group creates opportunities for designing materials with specific physical properties or self-assembly characteristics.
Role as a Chemical Intermediate
4-Phenylcyclohexanecarboxylic acid serves as an intermediate in various synthetic pathways. The carboxylic acid functionality provides a versatile handle for further modifications through:
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Esterification to produce corresponding esters
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Amidation to create amide derivatives
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Reduction to produce alcohols or other reduced forms
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Coupling reactions to build more complex molecular architectures
Hazard Category | Classification | Hazard Statement Codes |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302 |
Skin Irritation | Category 2 | H315 |
Eye Irritation | Category 2 | H319 |
Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 |
The compound is categorized with GHS07 pictogram (exclamation mark), indicating it may cause irritation to skin, eyes, and respiratory tract, and potential harmful effects if swallowed .
Analytical Methods for Characterization
Several analytical techniques are employed to characterize 4-phenylcyclohexanecarboxylic acid and confirm its identity, purity, and structural features:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structural arrangement of hydrogen and carbon atoms
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Infrared (IR) spectroscopy helps identify functional groups, particularly the characteristic C=O stretching of the carboxylic acid
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Mass spectrometry confirms the molecular weight and fragmentation pattern
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X-ray crystallography can determine the exact three-dimensional structure, particularly important for distinguishing between cis and trans isomers
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Melting point determination (202-204°C for the pure compound) serves as a quick purity check
Current Research Trends and Future Directions
Current research involving 4-phenylcyclohexanecarboxylic acid and related compounds focuses on several promising areas:
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Development of more efficient synthetic pathways with improved stereoselectivity
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Exploration of novel applications in pharmaceutical design, particularly for creating rigid molecular scaffolds
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Investigation of potential biological activities of derivatives and analogs
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Application in advanced materials development, where the rigid structure may confer specific physical properties
The related compound Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid has shown particular promise in peptide synthesis applications, suggesting that modified versions of the base compound may have expanded utility in biological and medicinal chemistry research .
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